1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one
Description
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one is a ketone-containing compound featuring a pyrrolidine ring substituted with a cyclopropylmethoxy group at the 3-position and a pent-4-en-1-one chain.
The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For instance, similar pyrrolidin-1-yl ketones (e.g., 1-(pyrrolidin-1-yl)pent-4-en-1-one) are synthesized via reaction of acid chlorides with pyrrolidine, achieving quantitative yields under optimized conditions .
Properties
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-3-4-13(15)14-8-7-12(9-14)16-10-11-5-6-11/h2,11-12H,1,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYFVQHIIDVUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(C1)OCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diamines or amino alcohols, under acidic or basic conditions.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via nucleophilic substitution reactions using cyclopropylmethanol and an appropriate leaving group, such as a halide.
Attachment of the Pent-4-en-1-one Chain: The final step involves the attachment of the pent-4-en-1-one chain through a condensation reaction, such as the aldol condensation, using suitable aldehyde or ketone precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group or the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate solvent and temperature conditions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system or possessing anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: The compound can be used in studies investigating the structure-activity relationships of pyrrolidine derivatives and their biological effects.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, through binding interactions facilitated by its functional groups. These interactions can modulate biological pathways and produce therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one with structurally related compounds:
Key Observations
Impact of Cyclopropylmethoxy Group :
- The cyclopropylmethoxy group in the target compound and betaxolol enhances lipophilicity and metabolic stability compared to unsubstituted analogs like 1h . Betaxolol’s clinical efficacy as a β-blocker is partly attributed to this substituent, suggesting similar pharmacokinetic advantages in the target compound .
- In Catramilast, the cyclopropylmethoxy group is linked to a methoxyphenyl ring, demonstrating its versatility in conferring anti-inflammatory activity .
Synthetic Accessibility :
- Pyrrolidin-1-yl ketones (e.g., 1h) are synthesized in quantitative yields via chloride intermediates, highlighting efficient routes for scaling production . The target compound likely follows analogous pathways but may require additional steps to introduce the cyclopropylmethoxy group.
The target compound’s pentenone chain may offer unique interactions with enzymes or receptors, differing from the aryl groups in betaxolol and Catramilast .
In contrast, simpler analogs like 1h are liquids, emphasizing the role of complex substituents in altering physical states .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The cyclopropylmethoxy group’s position on the pyrrolidine ring (3-position vs. aryl-linked in betaxolol) may fine-tune target selectivity. For example, betaxolol’s phenoxy linkage optimizes β₁-adrenergic receptor binding, while the target compound’s pyrrolidine-based structure could favor alternative targets .
- Synthetic Challenges : Introducing the cyclopropylmethoxy group requires precise control to avoid steric clashes, as seen in Catramilast’s imidazolone synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
